molecular formula C9H13Cl2NO B1381813 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride CAS No. 1280721-64-3

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride

Cat. No.: B1381813
CAS No.: 1280721-64-3
M. Wt: 222.11 g/mol
InChI Key: BVHANBNNYUETTN-UHFFFAOYSA-N
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Description

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group, a chlorophenyl group, and a hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 4-chloro-β-nitrostyrene.

    Reduction: The nitro group in 4-chloro-β-nitrostyrene is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using a chemical reducing agent such as lithium aluminum hydride.

    Hydrolysis: The resulting amine is then hydrolyzed to yield 3-Amino-2-(4-chlorophenyl)propan-1-ol.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropan-1-ol.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychological disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of amino alcohols with biological systems.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)propan-1-ol
  • 3-Amino-2-(4-chlorophenyl)propan-1-ol
  • 4-Chlorophenylalanine

Uniqueness

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile in various chemical and biological contexts.

Properties

IUPAC Name

3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHANBNNYUETTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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